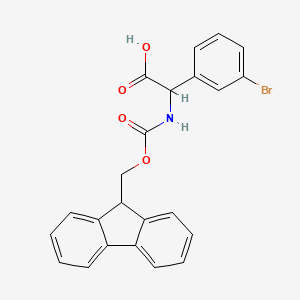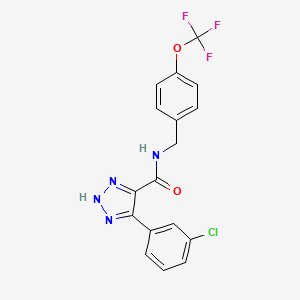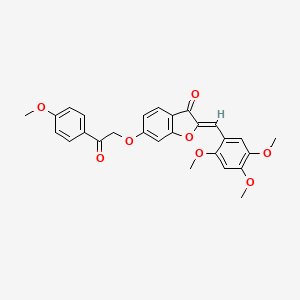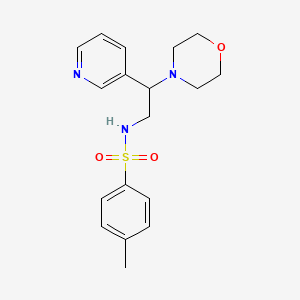![molecular formula C16H13ClFN5O B2365312 N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105199-98-1](/img/no-structure.png)
N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13ClFN5O and its molecular weight is 345.76. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Antitumor Activity
The compound has been synthesized and its crystal structure determined. It has shown distinct inhibitory capacity against the proliferation of cancer cell lines, indicating its potential application in cancer research and therapy. For instance, the compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized by a similar process, inhibits the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018).
Synthesis and Characterization of Related Compounds
Research includes the synthesis and characterization of similar compounds, which can help understand the structure-activity relationship of such molecules. For example, compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide were synthesized, crystallized, and found to inhibit certain cancer cell lines (Hao et al., 2017).
Antimicrobial and Biological Activities
Several studies have focused on the synthesis of triazole derivatives and evaluating their antimicrobial and biological activities. This research is crucial in developing new therapeutic agents. For example, some 1,2,4-triazole derivatives showed significant antimicrobial activity, highlighting the potential of these compounds in medical applications (Bektaş et al., 2007).
Electrophilic and Nucleophilic Substitution Studies
Research in this area explores the reactivity of similar compounds, which is essential for understanding their chemical behavior and potential applications in drug design and synthesis. For instance, studies on electrophilic and nucleophilic substitution in triazole N-oxides and N-methoxytriazolium salts have been conducted to prepare substituted 1,2,3-triazoles (Begtrup & Holm, 1981).
Antipathogenic Activity
Some derivatives have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity. This research can contribute to the development of new antimicrobial agents with specific applications in treating bacterial infections (Limban et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride. This intermediate is then reacted with 3-fluoroaniline to form N-(2-chloro-4-methylphenyl)-3-fluoroaniline. The final compound is obtained by reacting N-(2-chloro-4-methylphenyl)-3-fluoroaniline with 4-carbamoyl-1H-1,2,3-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).", "Starting Materials": [ "2-chloro-4-methylbenzoic acid", "thionyl chloride", "3-fluoroaniline", "4-carbamoyl-1H-1,2,3-triazole", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "2-chloro-4-methylbenzoic acid is reacted with thionyl chloride to form 2-chloro-4-methylbenzoyl chloride.", "2-chloro-4-methylbenzoyl chloride is then reacted with 3-fluoroaniline to form N-(2-chloro-4-methylphenyl)-3-fluoroaniline.", "Finally, N-(2-chloro-4-methylphenyl)-3-fluoroaniline is reacted with 4-carbamoyl-1H-1,2,3-triazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS番号 |
1105199-98-1 |
製品名 |
N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide |
分子式 |
C16H13ClFN5O |
分子量 |
345.76 |
IUPAC名 |
N-(2-chloro-4-methylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c1-9-5-6-13(12(17)7-9)20-16(24)14-15(22-23-21-14)19-11-4-2-3-10(18)8-11/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChIキー |
BMOLOIBHMLDCJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2365231.png)
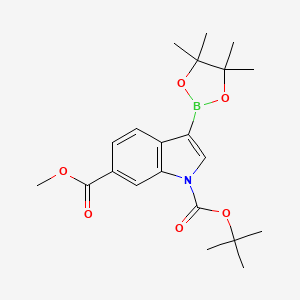
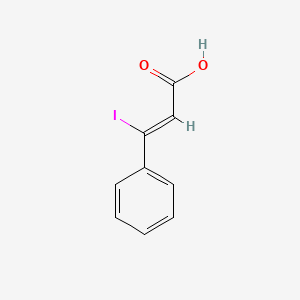
![2-Oxaspiro[4.5]decan-3-ylmethanamine;hydrochloride](/img/structure/B2365235.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2365236.png)
![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)
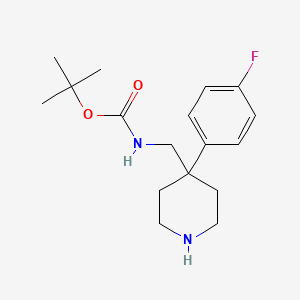

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-3-carboxamide](/img/structure/B2365244.png)
![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)
